Methyl5-amino-2,4-dichlorobenzoatehydrochloride
Description
Methyl 5-amino-2,4-dichlorobenzoate hydrochloride is a halogenated aromatic ester characterized by a benzoate core substituted with an amino group at the 5-position and chlorine atoms at the 2- and 4-positions. The compound is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents . It serves as a critical intermediate in pharmaceutical research, particularly in synthesizing bioactive molecules and drug candidates. Its structural features enable diverse chemical modifications, making it a versatile building block in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H8Cl3NO2 |
|---|---|
Molecular Weight |
256.5 g/mol |
IUPAC Name |
methyl 5-amino-2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c1-13-8(12)4-2-7(11)6(10)3-5(4)9;/h2-3H,11H2,1H3;1H |
InChI Key |
SHQYHKYPUFGAJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-amino-2,4-dichlorobenzoatehydrochloride typically involves the esterification of 5-amino-2,4-dichlorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under acidic conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl5-amino-2,4-dichlorobenzoatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl5-amino-2,4-dichlorobenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl5-amino-2,4-dichlorobenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between methyl 5-amino-2,4-dichlorobenzoate hydrochloride and analogous compounds:
Key Observations :
- Halogen vs.
- Ester vs. Phenol Groups: The benzoate ester in the target compound offers higher lipophilicity than 5-amino-4-chloro-2-methylphenol, which contains a polar hydroxyl group. This difference impacts solubility and bioavailability .
- Salt Forms : Hydrochloride salts (target compound) and dihydrochloride salts (benzothiazole derivative) improve aqueous solubility, critical for drug formulation .
Physicochemical and Pharmacological Properties
- Solubility: The hydrochloride salt form of the target compound enhances solubility in polar solvents (e.g., water, methanol) compared to neutral esters like methyl 5-amino-2-bromo-4-chlorobenzoate .
- Reactivity: The electron-withdrawing chlorine atoms at positions 2 and 4 activate the aromatic ring for electrophilic substitution, contrasting with the electron-donating methyl group in 5-amino-4-chloro-2-methylphenol .
- Biological Activity: While the target compound is primarily a synthetic intermediate, benzothiazole derivatives (e.g., 5-amino-2-methylbenzothiazole dihydrochloride) exhibit direct biological activity as kinase inhibitors .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-amino-2,4-dichlorobenzoate hydrochloride, and how can reaction conditions be systematically optimized?
The synthesis of this compound typically involves sequential functionalization of a benzoate scaffold. Key steps include halogenation (chlorination), amination, and esterification. For example, cesium 2,4-dichlorobenzoate derivatives have been synthesized via thermal decarboxylation reactions under nitrogen atmospheres (270–297°C), yielding intermediates for further functionalization . To optimize yields:
- Use factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading.
- Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
- Purify intermediates via column chromatography with silica gel or recrystallization in ethanol/ether mixtures .
Q. How can researchers characterize the purity and structural identity of Methyl 5-amino-2,4-dichlorobenzoate hydrochloride using analytical techniques?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., chlorine at C2/C4, amino at C5) and ester group integrity.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) can validate molecular weight and fragmentation patterns.
- Elemental Analysis: Verify stoichiometry (C, H, N, Cl) to confirm hydrochloride salt formation.
- HPLC with UV detection (>92.0% purity thresholds) ensures batch consistency .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for Methyl 5-amino-2,4-dichlorobenzoate hydrochloride, and how can software tools address these?
Crystallographic analysis may face issues like twinning, weak diffraction, or disorder in the hydrochloride counterion. Strategies include:
- SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement. For high-resolution data, apply twin-law corrections (e.g., BASF parameter adjustments) .
- WinGX Integration: Combine SHELX outputs with WinGX for graphical visualization and validation of hydrogen-bonding networks .
- Data Contradictions: Cross-validate results with spectroscopic data (e.g., IR for ester C=O stretches) to resolve ambiguities in electron density maps .
Q. How can researchers design biological assays to evaluate the interaction of Methyl 5-amino-2,4-dichlorobenzoate hydrochloride with enzyme targets?
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cytochrome P450 or kinases). Focus on the amino and chloro substituents’ roles in hydrogen bonding and steric effects.
- Kinetic Studies: Perform enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to determine IC values. Compare with structurally similar derivatives (e.g., ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride) to assess substituent impact .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
Q. What methodologies are effective in analyzing stability and degradation pathways under varying pH and temperature conditions?
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).
- HPLC-MS Monitoring: Identify degradation products (e.g., hydrolyzed benzoic acid derivatives) and propose pathways (e.g., ester cleavage under basic conditions) .
- Accelerated Stability Testing: Use Arrhenius plots to predict shelf-life at standard storage conditions (e.g., 25°C/60% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
